

Application Notes and Protocols for 800CW Maleimide in Flow Cytometry Experiments

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Compound of Interest

Compound Name: 800CW maleimide

Cat. No.: B12381099

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Introduction

IRDye® **800CW maleimide** is a near-infrared (NIR) fluorescent dye that offers significant advantages for flow cytometry applications. Its emission maximum in the 800 nm range minimizes interference from autofluorescence of biological samples, leading to a higher signal-to-noise ratio. The maleimide reactive group allows for the stable covalent conjugation of the dye to thiol (-SH) groups on biomolecules, such as cysteine residues on antibodies. This document provides detailed protocols for conjugating **800CW maleimide** to antibodies and utilizing these conjugates for the analysis of cell surface markers in flow cytometry, with a specific application focus on T-cell activation.

Properties of 800CW Maleimide Conjugates

Property	Value	Reference
Excitation Maximum	~774 nm	[1]
Emission Maximum	~789 nm	[1]
Reactive Group	Maleimide	
Target for Conjugation	Free sulfhydryl (-SH) groups	
Molar Extinction Coefficient	~240,000 M ⁻¹ cm ⁻¹	[1]

Experimental Protocols

Part 1: Antibody Conjugation with 800CW Maleimide

This protocol describes the steps for labeling an antibody with **800CW maleimide**. It involves the reduction of disulfide bonds in the antibody's hinge region to generate free sulfhydryl groups for conjugation.

Materials:

- Antibody of interest (e.g., anti-human CD25) at a concentration of 1-10 mg/mL in a buffer free of amines and thiols (e.g., PBS pH 7.2-7.4)
- **800CW maleimide**
- Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
- Desalting columns
- Reaction buffer (e.g., Phosphate buffer, pH 6.5-7.5)
- Quenching reagent (e.g., N-ethylmaleimide)
- Storage buffer (e.g., PBS with 0.1% BSA and 0.05% sodium azide)

Procedure:

- Antibody Reduction:
 - Prepare a fresh solution of the reducing agent (e.g., 10 mM DTT).
 - Add the reducing agent to the antibody solution at a molar excess (typically 10-20 fold molar excess of DTT to antibody).
 - Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.
 - Immediately remove the excess reducing agent using a desalting column equilibrated with reaction buffer.

- Dye Preparation:
 - Dissolve the **800CW maleimide** in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.
- Conjugation Reaction:
 - Add the dissolved **800CW maleimide** to the reduced antibody solution. A 10-20 fold molar excess of dye to antibody is recommended as a starting point.
 - Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Quenching the Reaction:
 - Add a quenching reagent like N-ethylmaleimide to cap any unreacted sulfhydryl groups on the antibody.
- Purification of the Conjugate:
 - Remove unconjugated dye by passing the reaction mixture through a desalting column or by dialysis against the storage buffer.
- Characterization and Storage:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 774 nm (for the 800CW dye).
 - Store the purified 800CW-conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.

Part 2: Flow Cytometry Analysis of T-Cell Activation Markers

This protocol details the use of an 800CW-conjugated antibody to analyze the expression of a cell surface marker (e.g., CD25) on activated T-cells.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- T-cell stimulants (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies)
- 800CW-conjugated anti-CD25 antibody
- Other fluorescently labeled antibodies for multi-color analysis (e.g., FITC-conjugated anti-CD4, PE-conjugated anti-CD8)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Flow cytometer equipped with a laser capable of exciting at ~780 nm and a detector for emission at ~800 nm.

Procedure:

- T-Cell Activation:
 - Isolate PBMCs from whole blood using density gradient centrifugation.
 - Culture the PBMCs in the presence of a T-cell stimulant (e.g., 5 µg/mL PHA) for 24-72 hours. Include an unstimulated control.
- Cell Staining:
 - Harvest the stimulated and unstimulated cells and wash them with Flow Cytometry Staining Buffer.
 - Resuspend the cells to a concentration of 1×10^6 cells/100 µL.
 - (Optional) Block Fc receptors to reduce non-specific antibody binding.
 - Add the 800CW-conjugated anti-CD25 antibody at a pre-titrated optimal concentration.
 - If performing multi-color analysis, add the other fluorescently labeled antibodies.
 - Incubate for 20-30 minutes at 4°C in the dark.

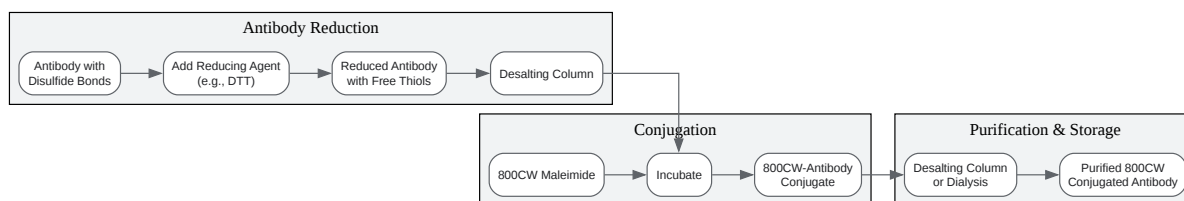
- Wash and Resuspend:
 - Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibodies.
 - Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Acquire the samples on a flow cytometer.
 - Set up appropriate voltage and compensation settings using single-stained controls for each fluorochrome, including 800CW.
 - Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
- Data Analysis:
 - Gate on the lymphocyte population based on forward and side scatter properties.
 - Further gate on CD4+ and CD8+ T-cell populations.
 - Analyze the expression of CD25 on the gated T-cell populations by creating histograms or dot plots of the 800CW fluorescence intensity.
 - Quantify the percentage of CD25-positive cells and the Mean Fluorescence Intensity (MFI) for both stimulated and unstimulated samples.

Data Presentation

The following table provides a template for presenting quantitative data from a T-cell activation experiment using an 800CW-conjugated anti-CD25 antibody.

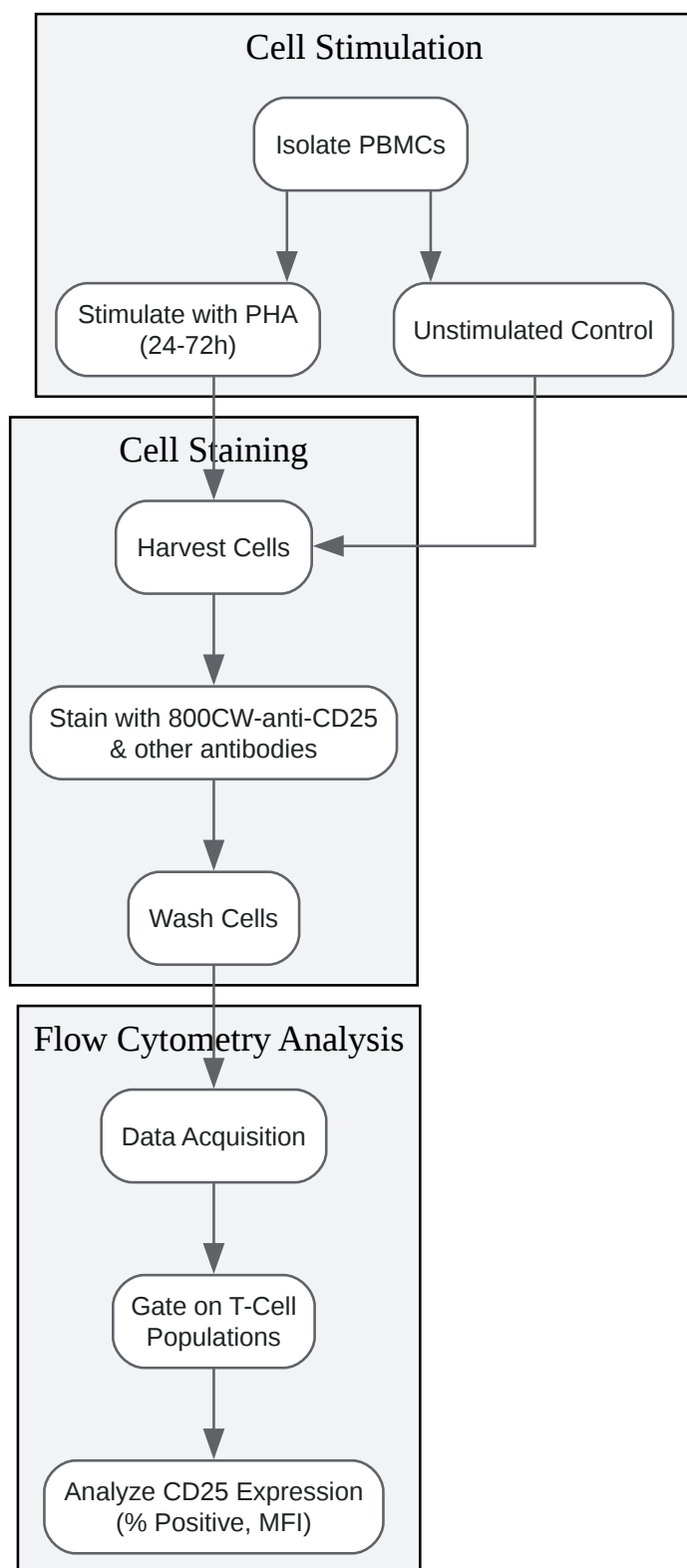
Sample	Cell Population	% CD25+ Cells	Mean Fluorescence Intensity (MFI) of CD25
Unstimulated PBMCs	CD4+ T-cells	5.2%	150
CD8+ T-cells	3.1%	120	
PHA-Stimulated PBMCs	CD4+ T-cells	75.8%	2500
CD8+ T-cells	68.4%	2100	

Visualizations



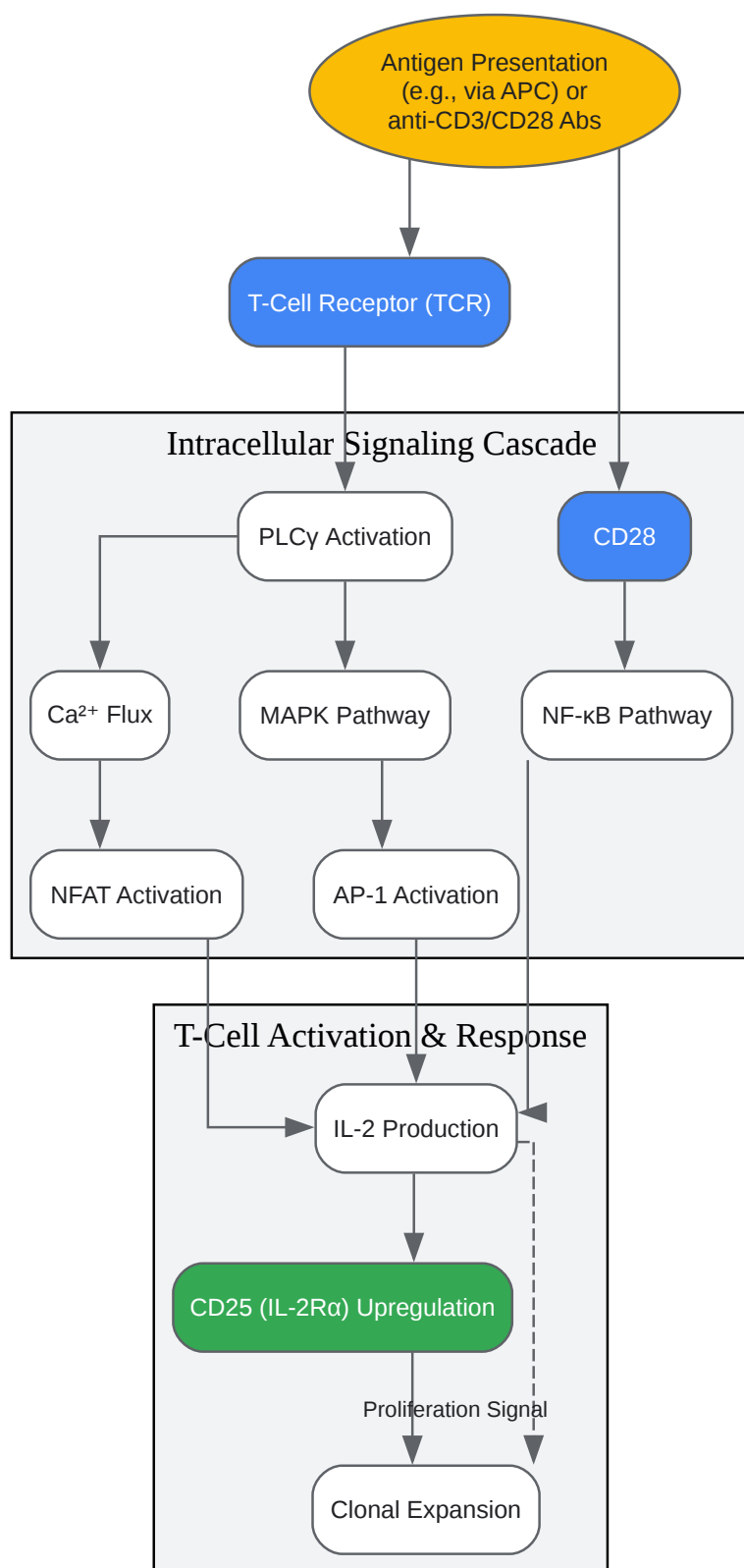
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Caption: Workflow for **800CW maleimide** antibody conjugation.



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Caption: Workflow for T-cell activation analysis using 800CW conjugates.



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Caption: Simplified T-cell activation signaling pathway.

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References

- 1. Frontiers | Standardization of Workflow and Flow Cytometry Panels for Quantitative Expression Profiling of Surface Antigens on Blood Leukocyte Subsets: An HCDM CDMaps Initiative [frontiersin.org]
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